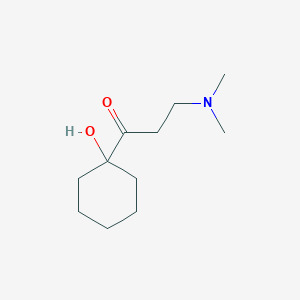

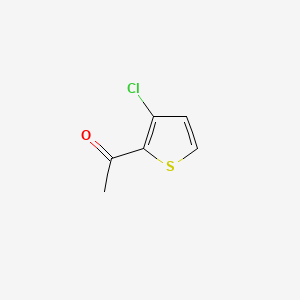

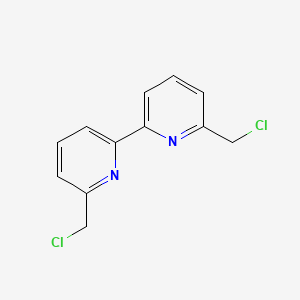

![molecular formula C10H6F3N3O2 B1332687 1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 351324-52-2](/img/structure/B1332687.png)

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole

Descripción general

Descripción

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole, also known as NTI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NTI is a potent and selective antagonist of the G protein-coupled receptor known as the oxytocin receptor. The oxytocin receptor plays a crucial role in regulating social behavior, anxiety, and stress responses, making NTI a promising tool for investigating these processes. In

Aplicaciones Científicas De Investigación

Electron Density Analysis

1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole's electron density was studied using X-ray diffraction, revealing insights into its bonding and intermolecular interactions. This compound demonstrates weak intermolecular hydrogen bonds and an electron-withdrawing effect from the nitro group, influencing its hydrophobic properties (Kubicki et al., 2002).

Potential in Treating Human African Trypanosomiasis

A series of 1-aryl-4-nitro-1H-imidazoles, including this compound, were synthesized and found effective in treating African trypanosomiasis (sleeping sickness) in mouse models. Their structure-activity relationship indicates a significant potential for treating this parasitic disease (Trunz et al., 2011).

Inhibition of Aldehyde Dehydrogenase

2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (a related compound) shows strong inhibition of aldehyde dehydrogenase, an enzyme crucial in alcohol metabolism. This insight can be crucial for understanding similar behaviors in related compounds, including this compound (Klink et al., 1985).

Structural Analysis

The structural aspects of this compound and similar derivatives have been extensively studied. This includes analysis of their planarity, intermolecular interactions, and hydrogen bonding patterns, contributing to the understanding of their physicochemical properties (Wagner & Kubicki, 2007).

Synthesis and Applications in Energetic Materials

Imidazole derivatives, including this compound, have been synthesized for potential applications in nitrogen-rich gas generators. The physical and chemical properties of these compounds, such as their energy contribution, have been analyzed for their applicability in energetic materials (Srinivas et al., 2014).

Antimicrobial Properties

Research has been conducted on the antimicrobial properties of imidazole derivatives, potentially extending to this compound. These studies include the synthesis and testing of various derivatives for their effectiveness against a range of microbial organisms (Narwal et al., 2012).

Colorimetric Sensing for Fluoride Anion

Some imidazole derivatives have been designed for colorimetric detection of fluoride ions, with potential applications for this compound in sensing technologies. These compounds can selectively respond to specific anions, demonstrating their utility in analytical chemistry (Goswami & Chakrabarty, 2011).

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole compounds are generally well-absorbed and widely distributed due to their lipophilic nature .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Propiedades

IUPAC Name |

1-[4-nitro-2-(trifluoromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-7(16(17)18)1-2-9(8)15-4-3-14-6-15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBCTHJMQPHRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)